molecular formula C6H7BrN2 B1342914 (2-Bromopyridin-3-yl)methanamine CAS No. 205744-15-6

(2-Bromopyridin-3-yl)methanamine

Cat. No.: B1342914
CAS No.: 205744-15-6
M. Wt: 187.04 g/mol
InChI Key: NQCCXGCXCFAFGB-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanamine is a brominated pyridine derivative featuring a methanamine group (-CH2NH2) at the 3-position of the pyridine ring and a bromine atom at the 2-position. This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry due to its unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the amine group provides a site for further functionalization, making it valuable in drug discovery and material science .

Preparation Methods

Preparation via Nucleophilic Substitution on Brominated Pyridine Derivatives

General Synthetic Route

A common and effective method involves starting from a brominated pyridine derivative, such as 2-bromopyridine or 2-bromopyridin-3-carboxaldehyde, followed by nucleophilic substitution or reductive amination to introduce the methanamine group at the 3-position.

  • Step 1: React a brominated pyridine derivative with an amine source (e.g., methylamine or ammonia) under elevated temperatures to promote nucleophilic substitution at the 3-position.
  • Step 2: The reaction mixture is cooled, and the product is extracted using organic solvents such as ethyl acetate.
  • Step 3: Purification is typically achieved by column chromatography to isolate (2-Bromopyridin-3-yl)methanamine in high purity.

This method leverages the nucleophilicity of the amine and the electrophilicity of the brominated pyridine ring to form the desired aminomethyl derivative efficiently.

Reaction Conditions and Yields

  • Elevated temperatures (often reflux conditions) are used to facilitate substitution.
  • Solvent systems include polar aprotic solvents or mixtures compatible with amines.
  • Yields are generally high, with reported molar yields exceeding 90% in optimized conditions.
  • Purification by chromatography ensures removal of unreacted starting materials and side products.

Preparation via Reduction of Nitro Precursors Followed by Bromination

An alternative synthetic route involves multi-step transformations starting from nitro-substituted pyridine derivatives:

Stepwise Process

Step Description Reagents/Conditions Outcome
1 Synthesis of 2-methyl-3-nitropyridine Condensation of diethyl malonate with 2-chloro-3-nitropyridine in toluene, followed by acid-catalyzed decarboxylation 2-Methyl-3-nitropyridine
2 Catalytic hydrogenation Pd/C catalyst, methanol solvent, hydrogen atmosphere at 20-40°C and 0.5 MPa pressure Reduction of nitro group to 2-methyl-3-aminopyridine
3 Bromination via diazotization Formation of amine salt with HBr, cooling to -10 to 0°C, slow addition of bromine, followed by sodium nitrite addition and pH adjustment Conversion to 2-methyl-3-bromopyridine with ~95% molar yield

This method, detailed in a Chinese patent (CN105198802A), demonstrates a high-yield industrially applicable process for preparing brominated aminopyridines, which can be adapted for this compound by modifying substituents accordingly.

Key Features

  • Use of diethyl malonate and basic metals (e.g., sodium or potassium) to generate reactive intermediates.
  • Controlled temperature conditions during bromination to avoid over-bromination or side reactions.
  • High molar yields (~95%) and scalability for industrial production.
  • Purification by extraction and drying with anhydrous sodium sulfate.

Comparative Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Reaction Conditions Yield Purification Notes
Nucleophilic substitution on brominated pyridine 2-Bromopyridine derivatives Methylamine or ammonia Elevated temperature, reflux High (>90%) Column chromatography Direct, straightforward
Reduction of nitro precursor + bromination 2-Chloro-3-nitropyridine, diethyl malonate Pd/C, H2, HBr, Br2, NaNO2 20-40°C for reduction; -10 to 0°C for bromination Very high (~95%) Extraction, drying, concentration Industrially scalable, multi-step

Research Findings and Optimization Notes

  • Selectivity: The bromination step requires precise temperature control to ensure selective substitution at the 2-position without affecting the amine group.
  • Catalyst Efficiency: Pd/C catalyzed hydrogenation is efficient for reducing nitro groups to amines with minimal side products.
  • pH Control: During diazotization and bromination, maintaining pH via dropwise addition of sodium nitrite and alkali is critical to avoid decomposition.
  • Solvent Choice: Methanol is preferred for hydrogenation; toluene is used for condensation reactions; ethyl acetate is common for extraction.
  • Industrial Relevance: The multi-step method is suitable for large-scale production due to high yields and manageable reaction conditions.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

The position and type of halogen substituents significantly influence the compound’s reactivity and biological activity. Key comparisons include:

Table 1: Comparison Based on Halogen Substitution Patterns

Compound Name Structural Features Key Differences Biological Activity/Reactivity Source
(2-Bromo-6-chloropyridin-3-yl)methanamine Br (2), Cl (6), -CH2NH2 (3) Dual halogenation enhances electrophilicity Higher reactivity in Suzuki couplings
(6-Bromo-3-fluoropyridin-2-yl)methanamine Br (6), F (3), -CH2NH2 (2) Fluorine’s electronegativity alters electronic properties Improved metabolic stability
(3-Bromo-5-methylpyridin-2-yl)methanamine Br (3), -CH3 (5), -CH2NH2 (2) Methyl group increases steric hindrance Reduced binding affinity in receptor assays
  • Key Insight : Bromine at the 2-position (as in the target compound) facilitates nucleophilic aromatic substitution, while chlorine or fluorine at adjacent positions modulates electronic effects .

Functional Group Variations

The nature of the functional group attached to the pyridine ring dictates chemical behavior:

Table 2: Functional Group Comparisons

Compound Name Functional Group Impact on Properties Applications Source
(2-Bromopyridin-3-yl)methanol -CH2OH instead of -CH2NH2 Hydroxyl group increases polarity Solubility enhancer in formulations
1-(5-Bromopyridin-3-yl)-N-methylmethanamine -CH2N(CH3) instead of -CH2NH2 N-methylation reduces basicity Improved blood-brain barrier penetration
(2-Bromo-6-chloro-3-nitropyridine) -NO2 instead of -CH2NH2 Nitro group enhances oxidative reactivity Explosives and agrochemical intermediates
  • Key Insight : The primary amine in (2-Bromopyridin-3-yl)methanamine allows for conjugation with carboxylic acids or carbonyl compounds, enabling peptide-like bond formation .

Biological Activity

(2-Bromopyridin-3-yl)methanamine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C7_7H8_8BrN
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 205744-16-1

The compound features a bromine atom at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cancer Research :
    • In a preliminary investigation into cancer treatment potentials, this compound was tested for its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, leading to further exploration of its role as a potential chemotherapeutic agent .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntimicrobialE. coli64
AntimicrobialS. aureus32
CytotoxicityHeLa cellsIC50 50 µM
NeuroprotectionNeuronal cellsN/A

Q & A

Q. What are the common synthetic routes for preparing (2-Bromopyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves functionalization of pyridine derivatives. Key methods include:

  • Nucleophilic substitution : Reacting 3-bromo-2-(bromomethyl)pyridine with ammonia or protected amines under controlled pH (7–9) to avoid over-alkylation .
  • Carbamate hydrolysis : Using tert-butyl (2-bromopyridin-3-yl)carbamate as a precursor, followed by acidic or basic hydrolysis to yield the free amine .

Critical Factors :

  • Temperature: Elevated temperatures (>80°C) accelerate hydrolysis but may degrade the bromopyridine core.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., methanol) stabilize intermediates.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How can conflicting crystallographic data for this compound derivatives be resolved during structural analysis?

Advanced Research Question
Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) often arise from:

  • Twinning or disorder : Use SHELXL (via the TWIN command) to model twinned crystals and refine occupancy parameters .
  • Enantiomorph polarity : Apply Flack’s x parameter to distinguish chiral centers, avoiding false chirality assignments in near-centrosymmetric structures .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Example : A study of N-(2-Bromopyridin-3-yl)pivalamide (CAS 835882-02-5) resolved disorder in the pivaloyl group by refining anisotropic displacement parameters and applying Hirshfeld surface analysis .

Q. What spectroscopic and computational methods are optimal for characterizing this compound’s electronic properties?

Basic Research Question

Technique Key Insights References
NMR 1H^1H: δ 3.8–4.2 ppm (CH2_2NH2_2), 13C^13C: δ 120–130 ppm (pyridine C-Br)
IR Stretching bands at 3350 cm1^{-1} (N-H), 1580 cm1^{-1} (C=N)
DFT Calculations HOMO-LUMO gap (~4.5 eV) predicts nucleophilic reactivity at the amine group

Advanced Tip : Pair experimental data with molecular dynamics simulations (e.g., Gaussian 16) to model solvation effects on reactivity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The 2-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the adjacent methylamine group can reduce efficiency:

  • Optimization Strategy : Use Pd(OAc)2_2/XPhos catalysts in toluene at 100°C to enhance coupling yields (70–85%) .
  • Competing Pathways : Bromine may undergo elimination under strong bases (e.g., KOtBu), forming pyridine byproducts. Monitor via LC-MS .

Q. What strategies mitigate amine group degradation during functionalization of this compound?

Advanced Research Question
The primary amine is prone to oxidation or Schiff base formation. Mitigation approaches include:

  • Protection : Use Boc or Fmoc groups during multi-step syntheses. Deprotect with TFA (Boc) or piperidine (Fmoc) .
  • Inert Conditions : Conduct reactions under N2_2/Ar with dried solvents to prevent hydrolysis or oxidation .
  • Low-Temperature Workup : Quench reactions at 0°C and isolate products rapidly .

Q. How can researchers validate the purity and stability of this compound in long-term storage?

Basic Research Question

Test Method Acceptance Criteria
HPLC C18 column, 254 nmSingle peak (≥98% purity)
TGA 10°C/min, N2_2Decomposition >150°C
Karl Fischer Coulometric titrationMoisture <0.5%

Store at −20°C in amber vials under inert gas to prevent bromine loss or amine degradation .

Q. What computational models predict the bioactivity of this compound derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinities. The bromine atom enhances hydrophobic interactions .
  • QSAR Models : Correlate Hammett constants (σmeta_{meta}) of substituents with IC50_{50} values in enzyme assays .

Validation : Cross-check with in vitro assays (e.g., fluorescence polarization) for lead optimization .

Q. Why do some synthetic routes for this compound derivatives produce regioisomers, and how are they resolved?

Advanced Research Question
Regioisomer formation arises from competing nucleophilic attack sites on the pyridine ring:

  • Chromatographic Separation : Use reverse-phase HPLC (ACN/water + 0.1% TFA) to isolate isomers .
  • Crystallographic Differentiation : Assign structures via single-crystal XRD, focusing on Br···N distances (2.8–3.0 Å for ortho vs. meta) .

Q. How does the methylamine group’s conformation affect the compound’s coordination chemistry?

Advanced Research Question
The methylamine group acts as a monodentate ligand, but steric constraints limit binding to larger metal centers (e.g., Ru, Pd):

  • Experimental Design : Synthesize complexes with [MCl2_2(PPh3_3)2_2] (M = Pd, Pt) and characterize via XAS to confirm κ1^1-N bonding .
  • Theoretical Insight : DFT calculations show weaker binding energies (−15 to −20 kcal/mol) compared to bipyridines .

Q. What are the best practices for resolving contradictory spectral data in this compound derivatives?

Basic Research Question
Contradictions (e.g., 1H^1H NMR splitting vs. predicted symmetry) arise from dynamic processes or impurities:

  • Variable-Temperature NMR : Cool samples to −40°C to slow conformational exchange and simplify splitting .
  • 2D Techniques : Use HSQC to correlate 1H^1H-13C^13C signals and confirm assignments .

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCCXGCXCFAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616405
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-15-6
Record name 1-(2-Bromopyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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